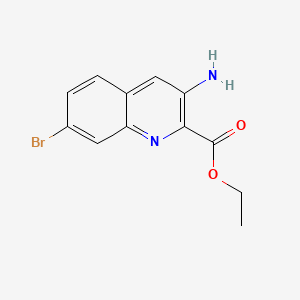

Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKVUBKBFDPSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719243 | |

| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260807-99-5 | |

| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the functionalization at the 2, 3, and 7 positions offers a versatile platform for the development of novel molecular entities. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical data for the title compound.

Synthesis

The synthesis of this compound can be achieved in a two-step process. The first step involves the formation of the quinoline core to yield 3-amino-7-bromoquinoline-2-carboxylic acid, followed by an esterification reaction to obtain the final ethyl ester.

Step 1: Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid

A common and effective method for the synthesis of the quinoline ring system is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In this case, 2-amino-4-bromobenzaldehyde would be reacted with a suitable three-carbon building block that can provide the C2-carboxylic acid and C3-amino functionalities. A variation of this approach involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by hydrolysis of the resulting nitrile and ester.

Step 2: Esterification of 3-Amino-7-bromoquinoline-2-carboxylic acid

The carboxylic acid can be converted to the corresponding ethyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Experimental Protocols

Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid

A plausible experimental protocol is as follows:

-

To a solution of 2-amino-4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the intermediate product is precipitated by the addition of water.

-

The crude intermediate is then subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to convert the nitrile and ester groups to the carboxylic acid and amino group, respectively.

-

After hydrolysis, the solution is neutralized with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to precipitate the 3-amino-7-bromoquinoline-2-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

A general protocol for the esterification is as follows:

-

Suspend 3-amino-7-bromoquinoline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on its structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Table 2: Hypothesized ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~7.6 | dd | 1H | H-6 |

| ~7.9 | d | 1H | H-8 |

| ~5.5 | br s | 2H | -NH₂ |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions. Coupling constants would need to be determined from the actual spectrum.

Table 3: Hypothesized ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~148 | C-8a |

| ~145 | C-3 |

| ~138 | C-4 |

| ~130 | C-6 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~122 | C-7 |

| ~120 | C-8 |

| ~118 | C-2 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are predicted chemical shifts based on known quinoline derivatives and substituent effects.[5][6]

Table 4: Hypothesized Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-Br stretching |

Note: IR absorption bands are characteristic of the functional groups present in the molecule.[7][8][9][10]

Table 5: Hypothesized Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 294/296 | [M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine) |

| 249/251 | [M - OCH₂CH₃]⁺ |

| 221/223 | [M - COOCH₂CH₃]⁺ |

Note: The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11][12][13][14]

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. edu.rsc.org [edu.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Quinoline, 3-bromo- [webbook.nist.gov]

Spectroscopic and Synthetic Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-amino-7-bromoquinoline-2-carboxylate, with the CAS Number 1260807-99-5, is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the amino and bromo substituents on the quinoline ring, along with the ethyl ester group, suggests its potential as a versatile building block for the synthesis of more complex molecules with therapeutic interest. This technical guide provides a summary of its key chemical identifiers and predicted spectroscopic data based on the analysis of structurally related compounds. A plausible synthetic route and a general workflow for its characterization are also presented.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 295.13 g/mol | [1] |

| CAS Number | 1260807-99-5 | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2-8.4 | s | 1H | H4 |

| ~8.0-8.2 | d | 1H | H5 |

| ~7.8-8.0 | d | 1H | H8 |

| ~7.5-7.7 | dd | 1H | H6 |

| ~5.5-6.5 | br s | 2H | -NH₂ |

| 4.3-4.5 | q | 2H | -OCH₂CH₃ |

| 1.3-1.5 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-168 | C=O (ester) |

| ~145-148 | C2 |

| ~140-143 | C8a |

| ~135-138 | C7 |

| ~130-133 | C4 |

| ~128-130 | C5 |

| ~125-128 | C6 |

| ~120-123 | C8 |

| ~118-120 | C4a |

| ~110-115 | C3 |

| ~60-62 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amino group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (ester) |

| ~800 | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 294/296 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 249/251 | [M - OCH₂CH₃]⁺ |

| 221/223 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from commercially available precursors. A common method for constructing the quinoline ring is the Friedländer annulation.

Step 1: Synthesis of 2-amino-4-bromobenzaldehyde. This intermediate can be prepared from 4-bromo-2-nitrotoluene through oxidation of the methyl group to an aldehyde, followed by reduction of the nitro group to an amine.

Step 2: Friedländer Annulation. The condensation of 2-amino-4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide) would yield the corresponding 3-acetyl-7-bromoquinolin-2-one.

Step 3: Conversion to the target molecule. The 3-acetyl group can be converted to a carboxylic acid via haloform reaction, followed by esterification with ethanol. The quinolin-2-one can be converted to the 2-chloroquinoline, and subsequent amination at the 3-position would lead to the final product.

Alternatively, a more direct approach could involve the reaction of 2-amino-4-bromobenzaldehyde with ethyl 2-cyanoacetate, which upon cyclization would form an aminoquinoline derivative.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

Physicochemical Properties of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available physicochemical data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for this compound remains largely unavailable. Vendor information confirms its existence and commercial availability, but detailed characterization data is not provided. This document summarizes the foundational information that has been identified and provides context through the analysis of structurally related compounds.

Core Compound Identification

A summary of the basic identification and supplier-provided data for this compound is presented in Table 1.

Table 1: Core Identification of this compound

| Property | Value | Source |

| CAS Number | 1260807-99-5 | BioOrganics[1] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | BioOrganics[1] |

| Molecular Weight | 327.23 g/mol | BioOrganics[1] |

| Purity | >98% | BioOrganics[1] |

| Appearance | No Data Available | BioOrganics[1] |

| Storage Condition | No Data Available | BioOrganics[1] |

Experimental Data and Protocols

A thorough search for experimental data, including melting point, boiling point, solubility, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound, did not yield any specific published results. Consequently, detailed experimental protocols for the characterization of this specific molecule cannot be provided at this time.

Data on Structurally Related Compounds

To provide a frame of reference, physicochemical and computational data for several structurally similar quinoline derivatives are presented. These compounds share the core quinoline scaffold and functional groups, offering potential insights into the expected properties of the target molecule.

Ethyl 7-bromoquinoline-2-carboxylate

This isomer lacks the 3-amino group. Its properties are summarized in Table 2.

Table 2: Physicochemical Data for Ethyl 7-bromoquinoline-2-carboxylate

| Property | Value | Source |

| CAS Number | 1196153-95-3 | ChemScene[2] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | ChemScene[2] |

| Molecular Weight | 280.12 g/mol | ChemScene[2] |

| Purity | ≥98% | ChemScene[2] |

| Storage | 4°C | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[2] |

| LogP | 3.174 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

Ethyl 2-aminoquinoline-3-carboxylate

This structural analog lacks the 7-bromo substituent. Its properties are detailed in Table 3.

Table 3: Physicochemical Data for Ethyl 2-aminoquinoline-3-carboxylate

| Property | Value | Source |

| CAS Number | 36926-83-7 | Kuujia.com[3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Kuujia.com[3] |

| Molecular Weight | 216.24 g/mol | Kuujia.com[3] |

| Boiling Point | 348.9℃ at 760 mmHg | Kuujia.com[3] |

| Density | 1.2±0.1 g/cm³ | Kuujia.com[3] |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | Kuujia.com[3] |

| XLogP3 | 2.6 | Kuujia.com[3] |

| Hydrogen Bond Donor Count | 2 | Kuujia.com[3] |

| Hydrogen Bond Acceptor Count | 4 | Kuujia.com[3] |

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This related compound features a hydroxyl group at the 4-position and lacks the 3-amino group. Its computed properties are listed in Table 4.

Table 4: Computed Physicochemical Properties for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

| Property | Value | Source |

| CAS Number | 179943-57-8 | PubChem[4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem[4] |

| Molecular Weight | 296.12 g/mol | PubChem[4] |

| Monoisotopic Mass | 294.98441 Da | PubChem[4] |

| XLogP3 | 2.7 | PubChem[4] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | PubChem[4] |

Synthesis and Reactivity

Due to the absence of specific literature on the synthesis of this compound, a detailed experimental workflow cannot be provided. However, the synthesis of quinoline derivatives often involves cyclization reactions. For instance, the synthesis of some quinoline-3-carboxylate derivatives has been achieved through reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolines with ethyl 2-cyano-3-phenylacrylates.[5]

A logical relationship for a generalized synthesis approach is depicted below.

Caption: Generalized synthetic logic for quinoline derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, research on a different class of quinoline derivatives, specifically pyrano[3,2-c]quinoline-3-carboxylates, has identified them as dual inhibitors of EGFR and HER-2, which are key components in cell proliferation signaling pathways.[5] This suggests that the quinoline scaffold can be a valuable pharmacophore in the design of kinase inhibitors.

A simplified representation of a generic kinase inhibitor signaling pathway is provided below.

Caption: Generic receptor tyrosine kinase inhibition pathway.

Conclusion

While this compound is a commercially available compound, its physicochemical properties have not been extensively characterized in publicly accessible literature. This guide provides the foundational identification of the molecule and offers context by presenting data on structurally related compounds. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound. Researchers working with this molecule are encouraged to perform their own characterization and to publish their findings to contribute to the collective scientific knowledge.

References

- 1. BioOrganics [bioorganics.biz]

- 2. chemscene.com [chemscene.com]

- 3. 36926-83-7(Ethyl 2-aminoquinoline-3-carboxylate) | Kuujia.com [kuujia.com]

- 4. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number and IUPAC name for Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in published literature, this document consolidates its known chemical identifiers and properties. Furthermore, it presents established experimental protocols for the synthesis of structurally related quinoline-2-carboxylates and discusses potential biological activities and signaling pathways based on the known behavior of similar aminoquinoline derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The presence of an amino group at the 3-position and a bromine atom at the 7-position, along with an ethyl carboxylate group at the 2-position, suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Alternate Name | 2-Quinolinecarboxylic acid, 3-amino-7-bromo-, ethyl ester | N/A |

| CAS Number | 1260807-99-5 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 295.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents such as DMSO and methanol | N/A |

| Purity | Typically >95% (as supplied by commercial vendors) | N/A |

Synthesis and Characterization

Representative Experimental Protocol: Friedländer Synthesis of a Substituted Ethyl Quinoline-2-carboxylate

This protocol is a generalized procedure for the synthesis of a substituted ethyl quinoline-2-carboxylate and can be adapted for the synthesis of the title compound, likely starting from 2-amino-4-bromobenzaldehyde and ethyl 2-amino-3-oxobutanoate or a similar precursor.

Materials:

-

Substituted 2-aminobenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve the substituted 2-aminobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Add ethyl acetoacetate to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl quinoline-2-carboxylate derivative.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the quinoline ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ester, N-H of the amine).

Potential Biological Activity and Signaling Pathways

Although biological data for this compound is not currently published, the 4-aminoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs with a wide range of biological activities.[2][3][4][5] Derivatives of aminoquinolines have been extensively investigated for their therapeutic potential.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, certain 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[3] The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit similar activities and warrant investigation as a potential anticancer agent.

Antimalarial Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. While resistance to chloroquine is widespread, the development of new aminoquinoline derivatives continues to be an active area of research to combat resistant strains of Plasmodium falciparum. The structural features of this compound make it a candidate for evaluation as a potential antimalarial compound.

Kinase Inhibition

Substituted quinolines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Depending on the substitution pattern, quinoline derivatives can target specific kinases, leading to the modulation of downstream signaling pathways. Further research would be necessary to determine if this compound exhibits any kinase inhibitory activity.

Future Directions

The lack of extensive published data on this compound highlights an opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and comprehensive characterization data.

-

Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and antiviral screens.

-

Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying mechanism of action and identification of molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the contribution of each substituent to the biological activity.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While specific biological data is currently unavailable, its structural similarity to a wide range of bioactive molecules suggests that it may possess interesting pharmacological properties. This guide provides a starting point for researchers by consolidating the known information and outlining potential avenues for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. BioOrganics [bioorganics.biz]

- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

"crystal structure analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 3-amino-7-bromoquinoline-2-carboxylate." To fulfill the structural and content requirements of this request, the following in-depth technical guide has been prepared using the published data for a closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate , as a representative example. All data and protocols presented herein pertain to this analog.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the methodologies and data associated with single-crystal X-ray diffraction analysis.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in numerous pharmacologically active agents. Understanding their precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation and intermolecular interactions of such molecules.

This document details the crystal structure analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a halogenated quinoline derivative. The findings provide insights into the molecular geometry, crystal packing, and non-covalent interactions that govern its supramolecular assembly.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and structural determination of Ethyl 2,4-dichloroquinoline-3-carboxylate are outlined below.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the chlorination of its quinolone precursor.[1]

-

Chlorination: The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, undergoes chlorination to yield the dichlorinated product, Ethyl 2,4-dichloroquinoline-3-carboxylate.[1]

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained via slow evaporation. 15 mg of the synthesized compound was dissolved in 0.5 mL of a 1:1 (v/v) ethanol/diethyl ether solution within a glass vial.[1] The solution was left undisturbed at room temperature for seven days, after which the resulting crystals were isolated by filtration.[1]

X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal (0.50 x 0.25 x 0.16 mm) was mounted on a Bruker APEXII CCD area-detector diffractometer.[1] Data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1] A total of 6785 reflections were measured.[1]

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.[1]

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL2013.[1] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation: Crystallographic and Refinement Data

The key crystallographic data and refinement parameters for Ethyl 2,4-dichloroquinoline-3-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| α (°) | 90 |

| β (°) | 100.262 (1) |

| γ (°) | 90 |

| Volume (ų) | 1199.32 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.495 |

| Absorption Coefficient (mm⁻¹) | 0.53 |

| Reflections Collected | 6785 |

| Independent Reflections | 2197 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.094 |

| R indices (all data) | R₁ = 0.044, wR₂ = 0.098 |

Table 2: Selected Bond Lengths and Torsion Angles [1]

| Bond/Torsion Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C2—Cl1 | 1.745 (2) |

| C4—Cl2 | 1.7248 (16) |

| Torsion Angle | |

| C12—O2—C11—C3 | -179.39 (15) |

Structural Analysis and Visualization

The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate features a nearly planar quinoline ring system. The carboxylate group adopts an antiperiplanar conformation relative to the quinoline core.[1] In the crystal lattice, molecules are linked into chains along the c-axis direction by very weak C—H⋯O hydrogen bonds.[1]

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows described in this guide.

References

"solubility profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate in common lab solvents"

An In-depth Technical Guide on the Solubility Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a predictive qualitative solubility analysis based on its molecular structure. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for researchers initiating studies involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceutical agents.[1] The solubility of such compounds is a critical physicochemical parameter that influences their behavior in various experimental and physiological environments, including reaction kinetics, bioavailability, and formulation efficacy.[2] The inherent aromatic and heterocyclic nature of the quinoline core generally results in low aqueous solubility.[2][3] This guide provides a framework for understanding and experimentally determining the solubility of this compound.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule possesses both hydrophobic (bromoquinoline core) and polar (amino and carboxylate groups) functionalities.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a high dissolving capacity for many organic molecules. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is a less polar aprotic solvent compared to DMSO and DMF, and may offer moderate solubility. | |

| Acetone | Sparingly Soluble | Acetone's polarity may be suitable for dissolving moderate amounts of the compound. | |

| Polar Protic | Methanol | Sparingly Soluble | The presence of the amino and ester groups may allow for some interaction and solubility in polar protic solvents like methanol. |

| Ethanol | Sparingly Soluble | Similar to methanol, ethanol may provide some degree of solubility. | |

| Water | Likely Insoluble | The large, hydrophobic bromoquinoline core is expected to dominate, leading to very low aqueous solubility.[3] The basicity of the quinoline nitrogen may allow for increased solubility at low pH.[3] | |

| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | The aromatic and halogenated nature of the compound suggests potential for solubility in chlorinated solvents. |

| Chloroform | Moderately Soluble | Similar to DCM, chloroform is a common solvent for many organic compounds. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some solubility. | |

| Hexanes | Likely Insoluble | As a non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule. |

Disclaimer: The predicted solubilities are estimations and must be confirmed through experimental validation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the solubility of this compound in a chosen solvent.[4][5]

Materials and Equipment

-

This compound (solid)

-

Selected analytical grade solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

-

-

Preparation of Calibration Curve:

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.[4]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

The Rising Therapeutic Potential of Novel Bromoquinoline Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently serving as a template for the development of potent therapeutic agents. The strategic incorporation of a bromine atom and an ester functional group onto this privileged structure has given rise to a new class of compounds—bromoquinoline esters—with significant potential in oncology and infectious disease research. This technical guide provides an in-depth overview of the synthesis, biological activities, and putative mechanisms of action of these emerging molecules, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity of Bromoquinoline Esters

Recent studies have highlighted the cytotoxic potential of novel bromoquinoline esters against a panel of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and cell cycle progression.

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various bromoquinoline esters has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the efficacy of these compounds against several cancer cell lines.

| Compound Name/Class | Target Cell Line | IC₅₀ (µM) | Reference |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | |||

| Compound with 3,4,5-trimethoxystyryl moiety | A549 (Lung Carcinoma) | 2.38 | [1][2][3] |

| HT29 (Colon Adenocarcinoma) | 4.52 | [1][2][3] | |

| T24 (Bladder Carcinoma) | 9.86 | [1][2][3] | |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | |||

| Compound 3h | A549 (Lung Carcinoma) | 1.53 | [4][5] |

| HT29 (Colon Adenocarcinoma) | 1.50 | [4][5] | |

| Compound 3k | A549 (Lung Carcinoma) | 1.38 | [4][5] |

| HT29 (Colon Adenocarcinoma) | 0.77 | [4][5] | |

| Compound 3t | A549 (Lung Carcinoma) | 2.36 | [4][5] |

| HT29 (Colon Adenocarcinoma) | 0.97 | [4][5] | |

| Reference Compound | |||

| Cisplatin | A549, HT29, T24 | Generally higher than test compounds | [4][5] |

Antimicrobial Activities of Bromoquinoline Derivatives

While specific data on bromoquinoline esters in antimicrobial studies is emerging, the broader class of bromoquinoline derivatives has demonstrated significant activity against various pathogenic bacteria. The data below provides context for the potential antimicrobial applications of these compounds.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Substituted Quinolines | Gram-positive & Gram-negative bacteria | 62.50–250 | [6] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for the synthesis and biological evaluation of bromoquinoline esters, based on established protocols.

Synthesis of Bromoquinoline Ester Precursors

A key precursor for many novel bromoquinoline esters is ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate.[4] Its synthesis can be achieved through a multi-step process, often culminating in a radical bromination reaction.[4]

Example Protocol: Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates [1][2][3]

This synthesis is achieved through a direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. An environmentally benign approach utilizes a deep eutectic solvent (DES) of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA) as both the catalyst and reaction medium.[1][2][3]

-

Reaction Setup: Combine diethyl 2-methylquinoline-3,4-dicarboxylate and the desired aromatic aldehyde in the DMU/LTA eutectic mixture.

-

Heating: Heat the reaction mixture at 80°C for approximately 6 hours.

-

Work-up: After cooling, the product can be isolated and purified using standard chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A549, HT29) in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline ester compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the bromoquinoline ester in the broth within a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Putative Mechanisms of Action and Signaling Pathways

The biological activities of bromoquinoline esters are believed to stem from their interaction with critical cellular pathways and enzymes. The following diagrams illustrate some of the key mechanisms that have been proposed for quinoline derivatives.

Inhibition of DNA Topoisomerase I

Many quinoline-based compounds exert their anticancer effects by targeting DNA topoisomerase I (Top I), an enzyme essential for relaxing DNA supercoils during replication and transcription.[7] By stabilizing the transient Top I-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.[8][9]

References

- 1. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | Semantic Scholar [semanticscholar.org]

- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate and its Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ethyl 3-amino-7-bromoquinoline-2-carboxylate and its structurally related analogs as kinase inhibitors. The data and protocols presented are based on published research on closely related quinoline derivatives, offering a valuable starting point for investigating this compound class in cancer research and drug discovery.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent kinase inhibition.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold serves as a versatile template for the design of targeted kinase inhibitors. While specific data on this compound is limited, extensive research on analogous structures, such as ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, has demonstrated significant potential as dual inhibitors of key oncogenic kinases like EGFR and HER-2.[1]

Target Kinases and Biological Activity

Research has shown that certain quinoline-3-carboxylate derivatives are potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptor tyrosine kinases are pivotal in cell proliferation, differentiation, and survival. Their overexpression or mutation is a driving factor in various cancers, including breast and colon cancer.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrano[3,2-c]quinoline-3-carboxylate derivatives against cancer cell lines and target kinases.

| Compound | Target Cell Line | IC50 (Antiproliferative) | Target Kinase | IC50 (Kinase Inhibition) | Reference |

| 3a | HT-29 (Colon Cancer) | 23 nM | EGFR | 68 nM | [1] |

| HER-2 | 30 nM | [1] | |||

| 3f | HT-29 (Colon Cancer) | 25 nM | EGFR | 71 nM | [1] |

| HER-2 | 33 nM | [1] | |||

| Erlotinib | HT-29 (Colon Cancer) | 30 nM | - | - | [1] |

Signaling Pathway

The inhibition of EGFR and HER-2 by these quinoline derivatives disrupts downstream signaling pathways that promote tumor growth and survival.

Caption: Inhibition of EGFR and HER-2 signaling by quinoline derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human EGFR and HER-2 kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound analog)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase and the test compound at various concentrations.

-

Pre-incubate the kinase and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the antiproliferative effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis by the test compound through the activation of caspases.

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer

-

Caspase substrate (e.g., for caspase-3, -8, -9) linked to a fluorophore or chromophore

-

Fluorometer or spectrophotometer

Procedure:

-

Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

-

Lyse the cells to release the cellular contents.

-

Add the caspase substrate to the cell lysate.

-

Incubate the mixture to allow the activated caspases to cleave the substrate.

-

Measure the fluorescence or absorbance of the cleaved substrate.

-

Quantify the caspase activity relative to untreated control cells. An increase in activity indicates the induction of apoptosis.[1]

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel kinase inhibitors. The provided data on related compounds highlight their potential to target key oncogenic kinases like EGFR and HER-2. The detailed protocols offer a framework for researchers to systematically evaluate the biological activity of these compounds and further explore their therapeutic potential in cancer treatment.

References

"protocol for using Ethyl 3-amino-7-bromoquinoline-2-carboxylate in anticancer assays"

Application Notes and Protocols for Anticancer Assays Using Quinoline Derivatives

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[2][3] This document provides a generalized protocol for evaluating the anticancer potential of quinoline derivatives, using "Ethyl 3-amino-7-bromoquinoline-2-carboxylate" as a representative compound. While specific data for this exact molecule is not extensively available in the public domain, the following protocols are based on established methodologies for analogous quinoline-based compounds.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for a representative quinoline derivative against a panel of human cancer cell lines. These values are illustrative and based on the activity range reported for various quinoline compounds in the literature.[4][5][6]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT-116 | Colon Carcinoma | 7.9 |

| HepG2 | Hepatocellular Carcinoma | 15.1 |

| PC-3 | Prostate Cancer | 10.8 |

Experimental Protocols

Preparation of Stock Solution

A critical first step is the proper dissolution and storage of the test compound to ensure consistent results.

-

Reagent: this compound

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the quinoline compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

6-well cell culture plates

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells in 6-well plates with the quinoline compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

Visualizations

Experimental Workflow

Caption: General workflow for anticancer evaluation of a novel compound.

Signaling Pathway for Apoptosis Induction

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Friedländer Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The method described is a modification of the classic Friedländer annulation, a robust and versatile reaction for the formation of the quinoline scaffold.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] This approach allows for the construction of the quinoline ring system in a single synthetic step.

Reaction Principle

The synthesis of this compound proceeds via the condensation of 2-amino-4-bromobenzaldehyde with an ethyl glycinate derivative, which provides the C2-carboxylate and N3-amino functionalities of the target quinoline. The reaction is typically catalyzed by a base, which facilitates the initial aldol-type condensation and subsequent cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol

This protocol is based on established principles of the Friedländer synthesis and may require optimization depending on the specific laboratory conditions and purity of the starting materials.

Materials:

-

2-amino-4-bromobenzaldehyde

-

Ethyl N-formylglycinate (or a similar protected glycine ethyl ester)

-

Potassium hydroxide (KOH) or other suitable base (e.g., sodium ethoxide)

-

Ethanol, absolute

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (1.0 equivalent) and ethyl N-formylglycinate (1.2 equivalents) in absolute ethanol.

-

Addition of Base: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide (0.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash them with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | N/A |

| Molecular Weight | 295.13 g/mol | N/A |

| Appearance | Pale yellow solid | Expected |

| Yield | 60-80% (typical) | Estimated |

| Melting Point | To be determined | N/A |

Note: The yield and melting point are typical expected values and may vary based on the specific reaction conditions and purity of the product.

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the Friedländer synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

Caption: Simplified mechanism of the Friedländer synthesis for this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives Against Cancer Cell Lines

Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific experimental data concerning the in vitro anticancer activity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. The following application notes and protocols are based on structurally related quinoline derivatives that have been evaluated for their antiproliferative and mechanistic properties. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the evaluation of novel quinoline-based compounds.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] These compounds have been shown to act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] This document outlines the standard methodologies for assessing the cytotoxic and mechanistic characteristics of investigational quinoline compounds in vitro.

Data Presentation: Antiproliferative Activity of Representative Quinoline Derivatives

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 3a | MCF-7 | Breast | 25 | Erlotinib | 40 |

| HT-29 | Colon | 23 | Erlotinib | 30 | |

| 3f | MCF-7 | Breast | 28 | Erlotinib | 40 |

| HT-29 | Colon | 25 | Erlotinib | 30 |

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[1]

Table 2: In Vitro Growth Inhibitory Activity of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles

| Compound ID | Cancer Cell Line Panel | GI50 (nM) | Reference Compound | Reference GI50 (nM) |

| 5e | Four human cancer cell lines | 26 | Erlotinib | 33 |

| 5h | Four human cancer cell lines | 28 | Erlotinib | 33 |

Data from a study evaluating antiproliferative activity against a panel of four human cancer cell lines.[4]

Table 3: Kinase Inhibitory Activity of Representative Quinoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| Compound I | EGFR | 71 |

| HER-2 | 31 | |

| 5e | EGFR | 71 |

| BRAFV600E | 62 | |

| HER-2 | 21 | |

| 5h | EGFR | 75 |

| BRAFV600E | 67 | |

| HER-2 | 23 |

Compound I is a dual EGFR/HER-2 inhibitor derived from quinoline compounds.[4] Compounds 5e and 5h are 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.[4]

Experimental Protocols

The evaluation of the anticancer activity of novel quinoline derivatives involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test quinoline derivative and a vehicle control (e.g., DMSO). A reference drug, such as Erlotinib or Doxorubicin, should be included for comparison.[1]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Some quinoline derivatives have been shown to induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[1]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and can reveal how a compound modulates key signaling pathways involved in cancer cell proliferation and survival. Many quinoline derivatives have been found to target protein kinases such as EGFR and HER-2.[2]

Protocol:

-

Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total EGFR, HER-2, Akt, ERK, and apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

References

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate as a Fluorescent Probe for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a quinoline derivative with potential applications as a fluorescent probe in biological research. The quinoline scaffold is a key component in many synthetic compounds that exhibit fluorescence and has been explored for various bio-imaging applications. The presence of an amino group at the 3-position and a bromine atom at the 7-position is expected to modulate the photophysical properties of the molecule, making it a candidate for cellular imaging and as a potential sensor. While specific data for this compound is limited, this document provides an overview of its potential fluorescent properties, protocols for its use, and insights into its possible applications based on structurally related compounds.

Physicochemical and Fluorescent Properties

Table 1: Hypothetical Photophysical Properties of this compound

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~350 - 390 nm | Expected in the UV-A to violet range. |

| Emission Maximum (λem) | ~450 - 520 nm | Expected in the blue to green visible range. |

| Stokes Shift | ~100 - 130 nm | The difference between excitation and emission maxima. |

| Quantum Yield (Φ) | Moderate | Dependent on solvent polarity and local environment. |

| Solvent Dependency | High | Fluorescence properties are likely sensitive to solvent polarity. |

Experimental Protocols

The following protocols are generalized for the use of novel fluorescent probes in cellular imaging and should be optimized for specific cell types and experimental conditions.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for quinoline synthesis. One common approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.

Workflow for Synthesis and Application:

Preparation of Stock Solution

-

Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a 1-10 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

Live Cell Staining Protocol

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-